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Compound of Interest

Compound Name: (4-Methoxypyridin-3-yl)methanol

Cat. No.: B038547 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and reactivity of

(4-Methoxypyridin-3-yl)methanol, a key heterocyclic building block in medicinal chemistry.

Due to the limited availability of specific experimental data for this particular isomer, some

protocols and reaction mechanisms are based on well-established procedures for structurally

similar compounds and general organic chemistry principles.

Physicochemical Properties
While detailed experimental data for (4-Methoxypyridin-3-yl)methanol is not extensively

published, its basic properties can be derived from its structure and data available on public

chemical databases.
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Property Value Source

Molecular Formula C₇H₉NO₂ PubChem

Molecular Weight 139.15 g/mol PubChem

Appearance
Predicted: White to off-white

solid
-

Solubility

Predicted: Soluble in

methanol, ethanol, and

chlorinated solvents

-

InChIKey
OUNUFEHYGMCMEM-

UHFFFAOYSA-N
PubChem

Synthesis of (4-Methoxypyridin-3-yl)methanol
Several synthetic routes can be envisaged for the preparation of (4-Methoxypyridin-3-
yl)methanol. The following protocols are based on analogous reactions reported for similar

pyridine derivatives.

Synthesis via Directed Ortho-Metalation and
Formylation
This approach is adapted from the synthesis of (2-Bromo-4-methoxypyridin-3-yl)methanol and

represents a plausible route starting from 4-methoxypyridine.[1]

Reaction Scheme:

Directed lithiation of 4-methoxypyridine at the C3 position.

Quenching of the lithiated intermediate with an electrophilic formylating agent (e.g., N,N-

dimethylformamide, DMF).

Reduction of the resulting 4-methoxypyridine-3-carbaldehyde to the corresponding alcohol.

Protocol 1: Synthesis of (4-Methoxypyridin-3-yl)methanol via Lithiation
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Materials:

4-methoxypyridine

Anhydrous tetrahydrofuran (THF)

n-Butyllithium (n-BuLi) in hexanes

N,N-Dimethylformamide (DMF)

Sodium borohydride (NaBH₄)

Methanol

Diethyl ether

Saturated aqueous ammonium chloride (NH₄Cl)

Anhydrous magnesium sulfate (MgSO₄)

Argon or Nitrogen gas

Procedure:

Step 1: Directed Lithiation and Formylation

To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add

anhydrous THF.

Cool the flask to -78 °C in a dry ice/acetone bath.

Slowly add n-butyllithium solution to the stirred THF.

Add a solution of 4-methoxypyridine in anhydrous THF dropwise to the reaction mixture,

maintaining the temperature at -78 °C.

Stir the mixture at -78 °C for 1-2 hours to ensure complete lithiation.

Add N,N-dimethylformamide (DMF) dropwise to the reaction mixture.
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Allow the reaction to slowly warm to room temperature and stir overnight.

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

Extract the aqueous layer with diethyl ether (3 x volumes).

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate

under reduced pressure to yield crude 4-methoxypyridine-3-carbaldehyde.

Step 2: Reduction to (4-Methoxypyridin-3-yl)methanol

Dissolve the crude 4-methoxypyridine-3-carbaldehyde in methanol in a round-bottom flask.

Cool the solution to 0 °C in an ice bath.

Add sodium borohydride in small portions to the stirred solution.

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by

TLC until the starting material is consumed.

Carefully quench the reaction by the slow addition of water.

Remove the methanol under reduced pressure.

Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volumes).

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate

under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford (4-
Methoxypyridin-3-yl)methanol.

Workflow Diagram for Synthesis via Lithiation
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Caption: Synthetic pathway to (4-Methoxypyridin-3-yl)methanol via directed lithiation.

Synthesis via Reduction of a Carboxylic Acid Derivative
An alternative route involves the reduction of a corresponding carboxylic acid or its ester. The

reduction of carboxylic acids to primary alcohols is a standard transformation, typically

achieved with strong reducing agents like lithium aluminum hydride (LiAlH₄).[2]

Reaction Scheme: Reduction of 4-methoxypyridine-3-carboxylic acid with LiAlH₄.

Protocol 2: Reduction of 4-Methoxypyridine-3-carboxylic Acid

Materials:

4-methoxypyridine-3-carboxylic acid

Anhydrous tetrahydrofuran (THF)

Lithium aluminum hydride (LiAlH₄)

Ethyl acetate

1 M Hydrochloric acid (HCl)

Saturated aqueous sodium bicarbonate (NaHCO₃)

Anhydrous sodium sulfate (Na₂SO₄)

Argon or Nitrogen gas
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Procedure:

To a flame-dried, three-necked flask under an inert atmosphere, add a suspension of LiAlH₄

in anhydrous THF.

Cool the suspension to 0 °C in an ice bath.

Slowly add a solution of 4-methoxypyridine-3-carboxylic acid in anhydrous THF to the LiAlH₄

suspension.

After the addition is complete, allow the reaction mixture to warm to room temperature and

then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

Cool the reaction mixture back to 0 °C.

Carefully quench the reaction by the sequential dropwise addition of water, followed by 15%

aqueous NaOH, and then more water.

Stir the resulting mixture at room temperature for 30 minutes.

Filter the solid aluminum salts through a pad of Celite and wash the filter cake with THF.

Combine the filtrate and washings and concentrate under reduced pressure.

Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude

product.

Purify by column chromatography on silica gel if necessary.

Key Reactions of (4-Methoxypyridin-3-yl)methanol
The primary reactivity of (4-Methoxypyridin-3-yl)methanol centers around the hydroxyl group,

which can be converted into various other functional groups.

Conversion to (4-Methoxypyridin-3-yl)methyl Chloride
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A common and synthetically useful transformation is the conversion of the primary alcohol to an

alkyl chloride, which is a good electrophile for subsequent nucleophilic substitution reactions.

This is typically achieved using thionyl chloride (SOCl₂).[3][4]

Reaction Scheme: Reaction of (4-Methoxypyridin-3-yl)methanol with thionyl chloride.

Protocol 3: Synthesis of (4-Methoxypyridin-3-yl)methyl Chloride

Materials:

(4-Methoxypyridin-3-yl)methanol

Anhydrous dichloromethane (DCM)

Thionyl chloride (SOCl₂)

Pyridine (optional, as a base)

Ice bath

Argon or Nitrogen gas

Procedure:

Dissolve (4-Methoxypyridin-3-yl)methanol in anhydrous DCM in a flame-dried flask under

an inert atmosphere.

Cool the solution to 0 °C in an ice bath.

Slowly add thionyl chloride dropwise to the stirred solution. (If pyridine is used, it can be

added prior to the thionyl chloride).

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the

reaction by TLC.

Once the reaction is complete, carefully pour the mixture onto crushed ice to quench the

excess thionyl chloride.
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Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution

and then with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield the crude (4-Methoxypyridin-3-yl)methyl chloride.

The product can be used in the next step without further purification or can be purified by

chromatography if necessary.

Mechanism of Chlorination with Thionyl Chloride

Reactants

Intermediate Formation SN2 Substitution

(4-Methoxypyridin-3-yl)methanol

Nucleophilic attack of alcohol on sulfur

Thionyl Chloride

Formation of chlorosulfite ester Chloride attack (SN2) (4-Methoxypyridin-3-yl)methyl Chloride + SO2 + HCl

Click to download full resolution via product page

Caption: Mechanism of alcohol chlorination using thionyl chloride.

Applications in Drug Development
(4-Methoxypyridin-3-yl)methanol and its derivatives are valuable intermediates in the

synthesis of pharmacologically active compounds. The pyridine and methoxy groups can

participate in hydrogen bonding and other interactions with biological targets, while the

methanol functional group provides a handle for further molecular elaboration.

One potential application is in the synthesis of kinase inhibitors. For example, sulfonamide

methoxypyridine derivatives have been investigated as PI3K/mTOR dual inhibitors. While not

the exact same molecule, this highlights the utility of the methoxypyridine scaffold in this

therapeutic area.
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Another key application for related pyridyl methanols is in the synthesis of proton pump

inhibitors (PPIs). The corresponding chloride derivative can be coupled with a benzimidazole

thiol to form the core structure of drugs like omeprazole.

General Workflow for PPI Synthesis

(4-Methoxypyridin-3-yl)methanol

Activation of Hydroxyl Group
(e.g., conversion to -Cl)

Coupling with Benzimidazole Thiol

Sulfide Intermediate

Oxidation of Sulfide

Sulfoxide Product (PPI)

Click to download full resolution via product page

Caption: General synthetic workflow for proton pump inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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